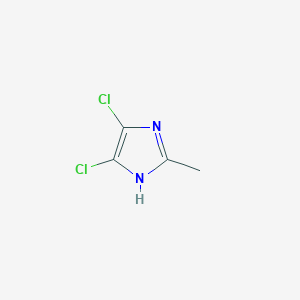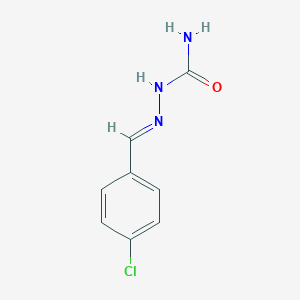
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
Übersicht
Beschreibung
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, also known as CCPO, is a chemical compound that is widely used in scientific research. It is a member of the class of amides and is commonly used as a reagent in organic synthesis. CCPO is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is not well understood. However, it is believed to act as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has also been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response.
Biochemische Und Physiologische Effekte
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antipyretic effects, reducing fever in animal models. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is a useful reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is relatively easy to synthesize and is commercially available. However, 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is not without limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other reagents.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. One area of research is the development of new synthetic methods for 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives. Another area of research is the investigation of the mechanism of action of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives. This could lead to the development of new anti-inflammatory and analgesic drugs. Finally, the use of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives in the treatment of other diseases, such as cancer, should be investigated.
Synthesemethoden
The synthesis of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involves the reaction of 4-chlorobenzoyl chloride with benzaldehyde in the presence of a base such as triethylamine. The resulting product is then reacted with 2-chloroacetamide in the presence of a catalyst such as triphenylphosphine to yield 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is also used as a starting material for the synthesis of other compounds such as N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which has been shown to have anti-inflammatory properties.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c16-11-6-8-12(9-7-11)18-15(20)13(17)14(19)10-4-2-1-3-5-10/h1-9,13H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIUGDGFTQKRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408183 | |
| Record name | 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674162 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
CAS RN |
19359-25-2 | |
| Record name | 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)

![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)

